molecular formula C25H32F3N3O4 B1145259 Silodosin-d4

Silodosin-d4

Cat. No.: B1145259
M. Wt: 499.6 g/mol
InChI Key: PNCPYILNMDWPEY-JRBXURKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silodosin-d4 is intended for use as an internal standard for the quantification of silodosin by GC- or LC-MS. Silodosin is an α1A-adrenergic receptor (α1A-AR) antagonist (Ki = 0.036 nM). It is 583- and 56-fold selective for α1A- over α1B- and α1D-ARs, respectively. Silodosin inhibits phenylephrine-induced contraction of isolated rabbit prostate (pA2 = 10.05) more potently than rabbit or rat aorta (pA2s = 9.36 and 8.13, respectively). It inhibits norepinephrine-induced contraction of isolated human prostate tissue when used at concentrations ranging from 0.3 to 10 nM. Silodosin (0.01-1,000 µg/kg) inhibits phenylephrine-induced increases in intraurethral pressure in rats. Formulations containing silodosin have been used in the treatment of benign prostatic hyperplasia.
This compound is an isotopic labelled form of Silodosin. Silodosin is an α1a-Adrenoceptor antagonist. It is used in treatment of benign prostatic hypertophy.

Mechanism of Action

Target of Action

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . These α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

this compound works by binding to α 1A -adrenoceptors with high affinity . This binding leads to the relaxation of the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation . Most drug therapies, including this compound, aim to alleviate symptoms of benign prostatic hyperplasia .

Pharmacokinetics

this compound is expected to have similar ADME properties to Silodosin. Silodosin has a bioavailability of 32% . It is metabolized in the liver through glucuronidation mediated by UGT2B7, with minor involvement of CYP3A4 . The elimination half-life is approximately 13±8 hours , and it is excreted 33.5% through the kidneys and 54.9% through fecal matter .

Result of Action

The molecular and cellular effects of this compound’s action include smooth muscle relaxation in bladder and prostate tissues, increased bladder blood flow in conditions of chronic bladder ischemia, and regulation of the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, combining Silodosin with strong inhibitors of the liver enzyme CYP3A4, such as ketoconazole, significantly increases its concentrations in the blood plasma . This interaction can potentially enhance the therapeutic effect of this compound, but it may also increase the risk of adverse effects.

Biochemical Analysis

Biochemical Properties

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra .

Cellular Effects

This compound is expected to have similar cellular effects as Silodosin. It acts by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Silodosin. Silodosin binds to the α 1A subtype of alpha-1 adrenergic receptors with high affinity . This binding leads to relaxation of smooth muscle in the bladder neck, prostate, and prostatic urethra, improving urinary symptoms .

Temporal Effects in Laboratory Settings

Silodosin has been shown to have long-term efficacy and safety in the treatment of patients with lower urinary tract symptoms secondary to benign prostatic hyperplasia .

Metabolic Pathways

Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The major metabolite of Silodosin is Silodosin β-D-glucuronide .

Transport and Distribution

Silodosin is approximately 97% protein-bound and has an apparent volume of distribution of 49.5 L . It is reasonable to expect that this compound would have similar transport and distribution characteristics.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in α 1A -adrenoceptors, such as the bladder neck, prostate, and prostatic urethra .

Properties

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-JRBXURKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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